Catalytic Efficiency Deficit Defines Mannotriose as the Minimum DP Substrate for GH113 Endo-β-1,4-Mannanase
For the GH113 endo-β-1,4-mannanase Man113A from Alicyclobacillus sp. A4, 1,4-β-D-mannotriose (M3) exhibits a catalytic efficiency (kcat/Km) that is less than one-tenth that of mannopentaose (M5) and mannohexaose (M6), and approximately 4.5-fold lower than mannotetraose (M4). This positions mannotriose at the functional threshold of the enzyme's processive capability; the enzyme requires at least four sugar units for efficient catalysis [1]. In contrast, the GH5 enzyme PaMan5A shows an even starker differential: its catalytic efficiency on M3 (1.6 × 10³ m⁻¹ min⁻¹) is 369-fold lower than on M4 (5.9 × 10⁵ m⁻¹ min⁻¹), while the GH26 enzyme PaMan26A has no detectable activity on M3 whatsoever [2]. For procurement, this means mannotriose is the only defined oligosaccharide that can experimentally delineate the minimum chain-length requirement and subsite occupancy (−2 to +1) across different GH families.
M4: 29.70 | 5.9×10⁵ (369× higher)
| Evidence Dimension | Catalytic efficiency (kcat/Km) of endo-β-1,4-mannanases on manno-oligosaccharides of increasing DP |
|---|---|
| Target Compound Data | Man113A: kcat/Km = 6.54 /s/mM (M3); PaMan5A: kcat/Km = 1.6 × 10³ m⁻¹ min⁻¹ (M3) |
| Comparator Or Baseline | Man113A: M4 = 29.70, M5 = 72.70, M6 = 75.70 /s/mM; PaMan5A: M4 = 5.9 × 10⁵, M5 = 1.9 × 10⁶, M6 = 2.9 × 10⁶ m⁻¹ min⁻¹; PaMan26A: M3 = ND (no detectable activity), M4 = 6.4 × 10³ m⁻¹ min⁻¹ |
| Quantified Difference | Man113A: M3 kcat/Km is ~4.5× lower than M4 and ~11× lower than M5/M6; PaMan5A: M3 is ~369× lower than M4; PaMan26A: M3 has no detectable activity vs. measurable M4 activity |
| Conditions | Man113A: pH 6.0, 50°C, mannooligosaccharide substrates; PaMan5A/PaMan26A: standard kinetic assay conditions as described in J Biol Chem 2013 |
Why This Matters
A researcher requiring a defined substrate to probe the minimum chain-length requirement of a novel endo-β-mannanase must use 1,4-β-D-mannotriose; mannobiose is generally not hydrolyzed, and mannotetraose obscures the DP threshold.
- [1] Xia, W., Lu, H., Xia, M., Cui, Y., Bai, Y., Qian, L., Shi, P., Luo, H. & Yao, B. A Novel Glycoside Hydrolase Family 113 Endo-β-1,4-Mannanase from Alicyclobacillus sp. Strain A4 and Insight into the Substrate Recognition and Catalytic Mechanism of This Family. Appl Environ Microbiol, 2016, 82(9), 2718–2727. Table 2: kcat/Km values: M3 = 6.54, M4 = 29.70, M5 = 72.70, M6 = 75.70 /s/mM. View Source
- [2] Couturier, M., Roussel, A., Rosengren, A., Leone, P., Stålbrand, H. & Berrin, J.G. Structural and Biochemical Analyses of Glycoside Hydrolase Families 5 and 26 β-(1,4)-Mannanases from Podospora anserina Reveal Differences upon Manno-oligosaccharide Catalysis. J Biol Chem, 2013, 288(20), 14624–14635. Table 3: PaMan5A M3 = 1.6×10³, M4 = 5.9×10⁵ m⁻¹ min⁻¹; PaMan26A M3 = ND. View Source
